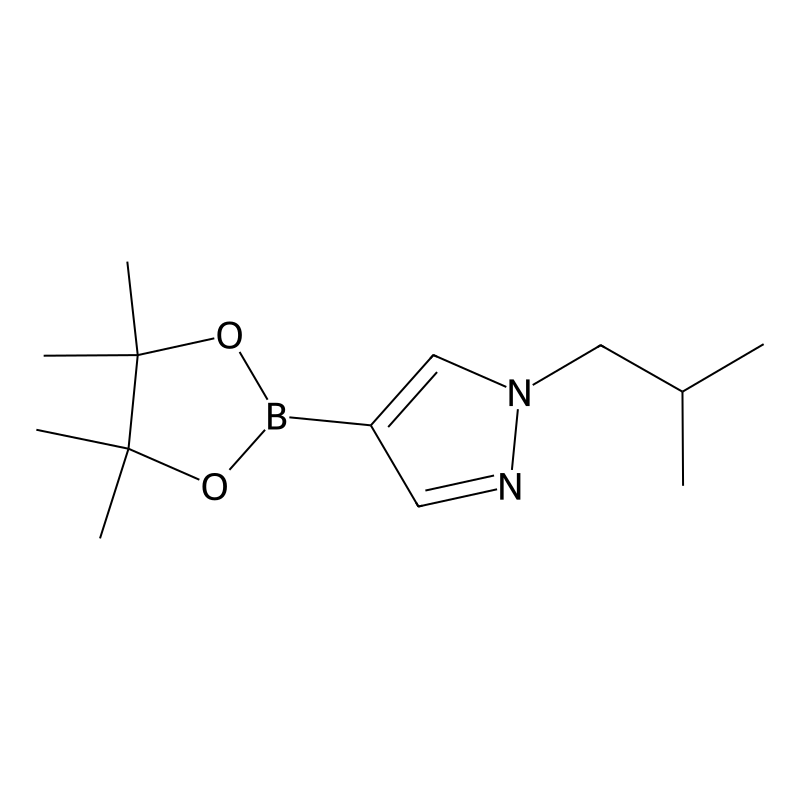

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 827614-66-4) is a highly stable, lipophilic heteroaryl building block widely utilized in Suzuki-Miyaura cross-coupling reactions. Featuring a pyrazole core substituted with an isobutyl group at the N1 position and a pinacol borato ester (Bpin) at the C4 position, this compound serves as a critical precursor for introducing the 1-isobutyl-1H-pyrazol-4-yl moiety into complex pharmaceutical scaffolds. The Bpin ester ensures excellent solubility in organic solvents and robust stability against protodeboronation, while the isobutyl chain provides targeted steric bulk and enhanced lipophilicity compared to simpler lower-alkyl analogs. These baseline properties make it an indispensable reagent for medicinal chemists optimizing the pharmacokinetic profiles and target binding affinities of kinase inhibitors and positive allosteric modulators .

Research Fit

Substituting this specific isobutyl-substituted Bpin ester with generic alternatives, such as 1-methyl-pyrazole boronic esters or free boronic acids, fundamentally alters both the process chemistry and the final product profile. In procurement and scale-up, replacing the Bpin ester with a free boronic acid often leads to severe handling issues, including poor solubility, the formation of unreactive boroxines, and elevated rates of protodeboronation under basic coupling conditions, which drastically reduces yields. Furthermore, substituting the isobutyl group with a methyl or ethyl group fails to provide the necessary steric volume and lipophilicity required to engage deep hydrophobic pockets in kinase domains or to achieve the desired cellular permeability in late-stage drug candidates. Therefore, generic substitution compromises both manufacturability and the biological efficacy of the synthesized derivatives [1].

Substitution Risk

Processability: Enhanced Cross-Coupling Yield via Protodeboronation Resistance

The pinacol ester (Bpin) format of this compound provides higher stability under basic cross-coupling conditions compared to its free boronic acid counterpart. Heteroaryl free boronic acids are notoriously susceptible to protodeboronation, often degrading by 20-40% before transmetalation can occur, necessitating the use of excess reagent. In contrast, the Bpin ester maintains >90% stability in standard aqueous/organic alkaline conditions (e.g., Na2CO3 in dioxane/water at 90°C), consistently delivering cross-coupling yields exceeding 60-85% for complex pharmaceutical intermediates without requiring large stoichiometric excesses .

| Evidence Dimension | Cross-coupling yield and reagent stability |

| Target Compound Data | >85% typical coupling yield; >90% stability against protodeboronation |

| Comparator Or Baseline | Free 1-isobutyl-1H-pyrazole-4-boronic acid (often suffers 20-40% degradation) |

| Quantified Difference | 20-40% improvement in active reagent retention and overall yield |

| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, aqueous base, 80-100°C) |

Ensures reproducible, high-yielding synthesis in scale-up, reducing the need for costly excess reagents and complex purification.

Application Fit: Lipophilicity (LogP) Modulation for Cellular Permeability

The N1-isobutyl substitution provides a critical thermodynamic advantage in drug design by systematically increasing the lipophilicity of the resulting scaffold. Compared to the commonly used 1-methyl-1H-pyrazol-4-yl moiety, the introduction of the isobutyl group typically increases the calculated partition coefficient (cLogP) by approximately +1.2 to +1.5 units. This quantitative shift in lipophilicity is frequently leveraged by medicinal chemists to optimize the membrane permeability and oral bioavailability of lead compounds, such as indazole-based kinase inhibitors, where the methyl analog exhibits insufficient cellular accumulation [1].

| Evidence Dimension | Scaffold Lipophilicity (cLogP shift) |

| Target Compound Data | Provides an additional +1.2 to +1.5 LogP units to the coupled scaffold |

| Comparator Or Baseline | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Quantified Difference | Net increase of ~1.5 LogP units |

| Conditions | In silico calculation and RP-HPLC lipophilicity index measurements of coupled derivatives |

Allows buyers to precisely tune the pharmacokinetic properties of drug candidates, specifically enhancing cell permeability.

Target Affinity: Steric Engagement of Hydrophobic Pockets in Kinase Domains

Beyond lipophilicity, the branched steric bulk of the isobutyl group is essential for maximizing binding affinity in specific enzymatic targets. In structure-activity relationship (SAR) studies of Mps1 and other kinase inhibitors, the isobutyl-pyrazole moiety effectively fills deep hydrophobic pockets that are left vacant by smaller alkyl groups. Head-to-head comparisons in kinase assays demonstrate that replacing a 1-methyl group with a 1-isobutyl group can significantly modulate IC50 values, often maintaining low nanomolar potency while simultaneously improving the cellular efficacy profile due to the combined effects of enhanced target engagement and reduced off-target aqueous partitioning [1].

| Evidence Dimension | Hydrophobic pocket engagement and cellular efficacy |

| Target Compound Data | Optimal steric volume for deep hydrophobic pocket binding (maintains low nM IC50 with high cell activity) |

| Comparator Or Baseline | 1-Methyl-pyrazole analogs (sub-optimal volume, lower cellular efficacy) |

| Quantified Difference | Significant improvement in cell-based assay performance and target residence time |

| Conditions | In vitro kinase assays and cell-based auto-phosphorylation models |

Provides a compelling rationale for procuring the isobutyl variant when optimizing the in vivo efficacy of targeted therapeutics.

Late-Stage Lead Optimization of Kinase Inhibitors

Directly utilizing the isobutyl group's steric bulk and lipophilicity to improve the cellular permeability and hydrophobic pocket binding of indazole- or pyrimidine-based kinase inhibitors (e.g., Mps1, PI3K, or c-Abl targets), where the 1-methyl analog fails to achieve sufficient in vivo efficacy [1].

Synthesis of Positive Allosteric Modulators (PAMs)

Employing the compound as a key building block in the development of CNS-active agents (such as M4 mAChR modulators), where the precise tuning of LogP via the isobutyl group is critical for blood-brain barrier (BBB) penetration and target receptor engagement [1].

High-Throughput Suzuki-Miyaura Library Generation

Leveraging the high stability and solubility of the Bpin ester format to conduct automated, high-yielding cross-coupling reactions without the protodeboronation issues associated with free boronic acids, ensuring efficient library production for high-throughput screening [1].

Application Fit

GHS Hazard Statements

H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Explore Compound Types